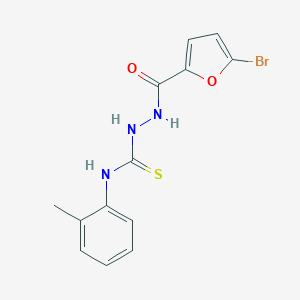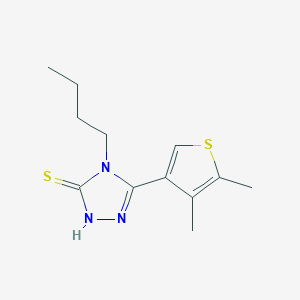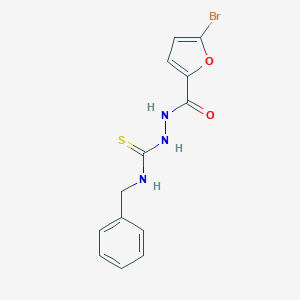![molecular formula C36H35N3O2 B456886 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether](/img/structure/B456886.png)
4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a quinoline moiety, and a diphenylmethyl group. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand for various receptors, making it useful in the study of receptor-ligand interactions and the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied, but common targets may include G-protein-coupled receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and are studied for their interactions with alpha1-adrenergic receptors.
[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride: This compound is used as a reference standard in pharmaceutical testing and shares structural similarities with the target compound.
Uniqueness
The uniqueness of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether lies in its combination of a piperazine ring, a quinoline moiety, and a diphenylmethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C36H35N3O2 |
|---|---|
Molecular Weight |
541.7g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(4-ethoxyphenyl)-6-methylquinolin-4-yl]methanone |
InChI |
InChI=1S/C36H35N3O2/c1-3-41-30-17-15-27(16-18-30)34-25-32(31-24-26(2)14-19-33(31)37-34)36(40)39-22-20-38(21-23-39)35(28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-19,24-25,35H,3,20-23H2,1-2H3 |
InChI Key |
PZOQPOQKFBAYOA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pentamethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B456804.png)
![5-(5-Ethylthiophen-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456806.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456807.png)
![N-(4-chlorobenzyl)-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456808.png)

![5-{4-nitrophenyl}-1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456811.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456815.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456816.png)
![3-Ethyl-5-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456817.png)

![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B456821.png)
![4,5-dibromo-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456823.png)
![N-benzyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456825.png)

